

Antitumor Agent-31: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	Antitumor agent-31	
Cat. No.:	B12415450	Get Quote

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Introduction

Antitumor agent-31 is a novel, orally bioavailable, small-molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers. By selectively inhibiting a key kinase in this pathway, Antitumor agent-31 aims to disrupt downstream signaling, leading to cell cycle arrest and apoptosis in malignant cells. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Antitumor agent-31, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics (PK)

The pharmacokinetic profile of **Antitumor agent-31** has been characterized in multiple preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Preclinical Pharmacokinetic Parameters



The following table summarizes the key pharmacokinetic parameters of **Antitumor agent-31** in mice and rats following a single oral (PO) and intravenous (IV) administration.

Parameter	Mouse (n=3) IV @ 2 mg/kg	Mouse (n=3) PO @ 10 mg/kg	Rat (n=3) IV @ 2 mg/kg	Rat (n=3) PO @ 10 mg/kg
Half-life (t½, h)	2.1 ± 0.3	3.5 ± 0.5	3.8 ± 0.6	5.2 ± 0.7
Cmax (ng/mL)	1250 ± 150	850 ± 110	1400 ± 200	980 ± 130
Tmax (h)	0.1 (IV bolus)	1.0	0.1 (IV bolus)	1.5
AUC₀-inf (ng⋅h/mL)	1800 ± 210	4500 ± 550	2500 ± 300	7500 ± 900
Clearance (CL, mL/min/kg)	18.5 ± 2.2	-	13.3 ± 1.8	-
Volume of Distribution (Vd, L/kg)	3.7 ± 0.4	-	4.5 ± 0.5	-
Oral Bioavailability (F, %)	-	50.0%	-	60.0%

Data are presented as mean ± standard deviation.

Pharmacodynamics (PD)

The pharmacodynamic effects of **Antitumor agent-31** were evaluated through in vitro cell-based assays and in vivo tumor growth inhibition studies to confirm its mechanism of action and antitumor efficacy.

In Vitro Cellular Activity

The half-maximal inhibitory concentration (IC₅₀) was determined in a panel of human cancer cell lines to assess the antiproliferative activity of **Antitumor agent-31**.



Cell Line	Cancer Type	IC50 (nM)
MCF-7	Breast Cancer	15.2 ± 2.1
PC-3	Prostate Cancer	25.8 ± 3.5
A549	Lung Cancer	80.5 ± 9.8
U87-MG	Glioblastoma	10.1 ± 1.5
HCT116	Colorectal Cancer	35.4 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

In Vivo Efficacy: Xenograft Model

The antitumor activity of **Antitumor agent-31** was assessed in a PC-3 prostate cancer xenograft mouse model.

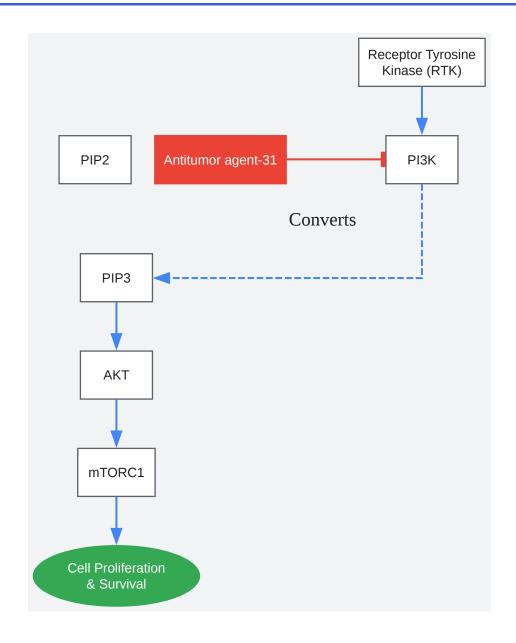
Treatment Group	Dose & Schedule	Tumor Growth Inhibition (TGI, %)
Vehicle Control	10 mL/kg, PO, QD	0% (Baseline)
Antitumor agent-31	25 mg/kg, PO, QD	45%
Antitumor agent-31	50 mg/kg, PO, QD	78%

TGI was calculated at the end of the 21-day study period.

Signaling Pathway and Mechanism of Action

Antitumor agent-31 functions by inhibiting a critical kinase within the PI3K/AKT/mTOR pathway, thereby blocking downstream signals required for cell proliferation and survival.





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Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of **Antitumor agent-31**.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cell Proliferation Assay (MTT Assay)

 Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

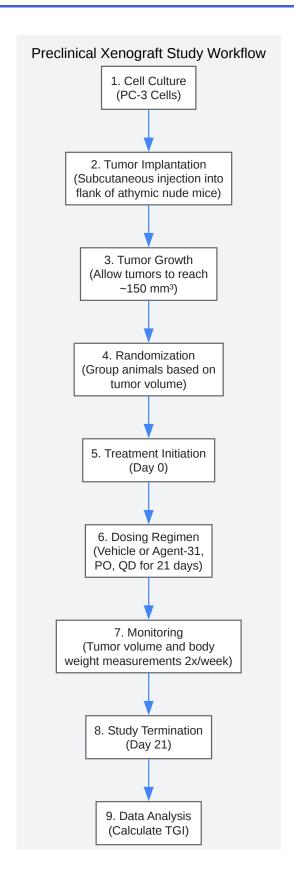


- Compound Treatment: Cells were treated with a serial dilution of **Antitumor agent-31** (0.1 nM to 100 μ M) or vehicle control (0.1% DMSO) for 72 hours.
- MTT Addition: After incubation, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- Formazan Solubilization: The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a fourparameter logistic curve using GraphPad Prism software.

Murine Xenograft Efficacy Study

The workflow for conducting the in vivo efficacy study is outlined below.





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Caption: Workflow for the in vivo preclinical xenograft efficacy study.



Pharmacokinetic Study in Rats

- Animal Model: Male Sprague-Dawley rats (n=6) were cannulated in the jugular vein for blood sampling.
- Dosing:
 - IV Group (n=3): Antitumor agent-31 was administered as a single bolus injection at 2 mg/kg.
 - PO Group (n=3): **Antitumor agent-31** was administered by oral gavage at 10 mg/kg.
- Blood Sampling: Blood samples (~0.2 mL) were collected into EDTA-coated tubes at predose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Plasma Preparation: Plasma was separated by centrifugation (2,000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of Antitumor agent-31 were determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- PK Parameter Calculation: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters such as t½, Cmax, AUC, CL, and Vd.
 Oral bioavailability (F) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
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